N-(Benzo[b]thiophen-3-yl)acetamide
Description
Properties
CAS No. |
16810-40-5 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) |
InChI Key |
IMVFWBOAKQOTTG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
solubility |
28.7 [ug/mL] |
Synonyms |
3-(Acetylamino)benzo[b]thiophene |
Origin of Product |
United States |
Preparation Methods
Acetic Anhydride-Mediated Acylation
The most straightforward method involves reacting benzo[b]thiophen-3-amine with acetic anhydride under reflux conditions. In a representative procedure, the amine is dissolved in acetic anhydride and heated at 80–100°C for 2–4 hours. The reaction proceeds via nucleophilic acyl substitution, yielding N-(benzo[b]thiophen-3-yl)acetamide as a crystalline solid. This method achieves yields of 70–85%, with purity confirmed by melting point analysis (mp 142–145°C).
Mechanistic Insight :
The acylation is facilitated by the electron-donating nature of the thiophene ring, which activates the amine group toward electrophilic attack. IR spectroscopy reveals characteristic stretches at 1650–1680 cm⁻¹ (C=O) and 3300–3350 cm⁻¹ (N–H), confirming successful acetylation.
Propionic Anhydride and Alternative Acylating Agents
Propionic anhydride and phenylacetyl chloride have also been employed to synthesize N-acylated derivatives. For example, phenylacetyl chloride reacts with benzo[b]thiophen-3-amine in acetonitrile under reflux, yielding N-(benzo[b]thiophen-3-yl)-2-phenylacetamide. While these variants expand structural diversity, acetic anhydride remains preferred for its cost-effectiveness and higher yields.
Base-Catalyzed Acetylation
Potassium Carbonate as a Catalyst
A modified approach utilizes potassium carbonate (K₂CO₃) in acetone or DMF to enhance reaction efficiency. In this protocol, benzo[b]thiophen-3-amine is treated with acetic anhydride in the presence of K₂CO₃ at 50–60°C for 1–2 hours. The base deprotonates the amine, accelerating acylation. Yields improve to 85–90%, with reduced side-product formation.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Without K₂CO₃ | 70 | 92% |
| With K₂CO₃ (1 eq) | 88 | 98% |
Solvent Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF favor faster kinetics due to improved solubilization of the amine and acylating agent. In contrast, acetone offers a balance between reactivity and ease of product isolation.
Multi-Step Synthesis via Intermediate Formation
Imidate Intermediates
Ethyl N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)formimidate (1 ) serves as a precursor in some routes. Hydrolysis of 1 under acidic conditions generates the free amine, which is subsequently acetylated. While this method is less direct, it enables functionalization at multiple positions on the thiophene ring.
Thiazole Derivatives as Precursors
Reaction of 2-amino-3-cyano-benzo[b]thiophene with phenylisothiocyanate and chloroacetone yields thiazole intermediates, which are hydrolyzed to the corresponding amine. Subsequent acylation with acetic anhydride completes the synthesis. This pathway, though laborious, is valuable for introducing additional heterocyclic motifs.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR : The acetamide proton (NHCOCH₃) appears as a singlet at δ 2.1–2.3 ppm, while the aromatic protons of the thiophene ring resonate at δ 7.2–7.8 ppm.
-
¹³C NMR : The carbonyl carbon (C=O) is observed at δ 168–170 ppm, with the methyl group at δ 22–24 ppm.
-
HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 205.05 for C₁₀H₉NOS).
Crystallographic Studies
X-ray diffraction (XRD) of N-acylated benzo[b]thiophene derivatives confirms the Z-s-cis(S,N) conformation, with dihedral angles of 105–122° between the thiophene and acyl groups. These structural insights guide steric and electronic optimization of reaction conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acylation | 70–85 | 92–98 | Simplicity | Requires pure amine precursor |
| Base-Catalyzed | 85–90 | 98–99 | Enhanced kinetics | Solvent removal challenges |
| Multi-Step Synthesis | 50–65 | 85–90 | Functional group versatility | Low overall yield |
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[b]thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
N-(Benzo[b]thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Benzo[b]thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiophene ring can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table compares N-(Benzo[b]thiophen-3-yl)acetamide derivatives and related compounds:
Key Observations :
- Dihydrobenzo[b]thiophene 1,1-dioxide derivatives (e.g., 5j-ii ) exhibit higher melting points (257–258°C) due to increased polarity from the sulfone group and methoxy substituents .
- Pyrrolidine- and piperazine-containing analogs show enhanced solubility and CNS activity, attributed to basic amine groups facilitating blood-brain barrier penetration .
Antimicrobial Activity:
- N-(Substituted phenyl)-2-chloroacetamides (e.g., SP1–SP12) exhibit MIC values as low as 13–27 µmol/L against S. aureus, E. coli, and C. albicans. Electron-withdrawing groups (-Br, -Cl, -NO₂) enhance activity by increasing membrane penetration .
- Quinazolinone thioacetamides (e.g., 2-(2-methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide) show broad-spectrum antimicrobial effects, likely via thiol-mediated mechanisms .
Antipsychotic Activity:
- Benzo[b]thiophen-3-yl piperazines (e.g., N-[3-[2-[4-(6-fluorobenzo[b]thiophen-3-yl)-1-piperazinyl]ethoxy]phenyl]acetamide) demonstrate efficacy in CNS disorders due to fluorine-enhanced lipophilicity and piperazine-mediated receptor binding .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-(Benzo[b]thiophen-3-yl)acetamide, and how do they influence experimental design?
- Answer : The compound has a molecular formula C₉H₇NOS (MW: 177.22 g/mol), density of 1.26 g/cm³ , and a boiling point of 325°C at 760 mmHg. Its low water solubility (indicated by a vapor pressure of 0.000237 mmHg at 25°C) necessitates the use of polar aprotic solvents (e.g., DMF or DMSO) for dissolution. Storage at 2–8°C in light-protected containers is critical to prevent photodegradation . These properties guide solvent selection, reaction temperature optimization, and storage protocols.
Q. How can the purity of this compound be validated during synthesis?
- Answer : Use HPLC with UV detection (λ = 254 nm) coupled with HRMS (high-resolution mass spectrometry) for molecular weight confirmation. For example, HRMS (AP-ESI) with calculated m/z 595.1468 [M + Na]⁺ ensures structural fidelity. Complementary techniques like ¹H/¹³C NMR can verify regioselective substitution patterns, particularly for the benzo[b]thiophene moiety .
Q. What safety precautions are required when handling this compound?
- Answer : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties (Pictogram: GHS07). Avoid inhalation; use fume hoods for weighing and reactions. In case of skin contact, rinse with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Answer : Introduce electron-withdrawing groups (e.g., Cl or NO₂) at the benzene ring to improve binding affinity to target proteins. For example, derivatives like N-(2-(sec-butoxy)-5-chlorobenzyl)-2-(thiophen-3-yl)acetamide show enhanced NLRP3 inflammasome inhibition (IC₅₀ = 0.8 µM) due to improved hydrophobic interactions . Alternatively, substituting the acetamide group with a sulfamoyl moiety increases solubility and bioavailability .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Answer : Perform accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via LC-MS/MS to identify hydrolysis products (e.g., benzo[b]thiophen-3-amine). Use DFT calculations to predict degradation pathways, such as nucleophilic attack on the acetamide carbonyl group. Cross-validate with X-ray crystallography to assess conformational stability in solid states .
Q. How can regioselective functionalization of the benzo[b]thiophene core be achieved?
- Answer : Employ Pd-catalyzed C–H activation at the 2-position of the thiophene ring using directing groups like pyridine or sulfonamide. For example, Ruphos ligand with Pd(OAc)₂ enables selective arylation at 80°C in DMF, yielding >90% regioselectivity. Confirm outcomes with NOESY NMR to distinguish positional isomers .
Q. What computational tools predict the compound’s interaction with biological targets?
- Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to proteins like NLRP3. Key parameters:
- Binding free energy (ΔG) : Calculated via MM-PBSA.
- Hydrogen-bond interactions : Between the acetamide carbonyl and Arg258 residue.
Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .
Methodological Notes
- Synthetic Optimization : Optimize yields (>75%) via microwave-assisted synthesis (100°C, 30 min) in DMF with triethylamine as a base .
- Impurity Profiling : Use HPLC-DAD to detect trace impurities (e.g., unreacted thiophene precursors) with a limit of quantification (LOQ) ≤ 0.1% .
- Data Reproducibility : Archive raw spectral data in MestreNova or MNova DB for cross-lab verification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
